(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 197459-90-8
VCID: VC0173528
InChI: InChI=1S/C7H8O4/c8-3-4-1-5-6(10-4)2-7(9)11-5/h3-6H,1-2H2/t4-,5-,6-/m1/s1
SMILES: C1C(OC2C1OC(=O)C2)C=O
Molecular Formula: C7H8O4
Molecular Weight: 156.14 g/mol

(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde

CAS No.: 197459-90-8

Main Products

VCID: VC0173528

Molecular Formula: C7H8O4

Molecular Weight: 156.14 g/mol

(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde - 197459-90-8

CAS No. 197459-90-8
Product Name (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
IUPAC Name (2R,3aR,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
Standard InChI InChI=1S/C7H8O4/c8-3-4-1-5-6(10-4)2-7(9)11-5/h3-6H,1-2H2/t4-,5-,6-/m1/s1
Standard InChIKey PDKUTLJQKVIWEI-HSUXUTPPSA-N
Isomeric SMILES C1[C@@H](O[C@H]2[C@@H]1OC(=O)C2)C=O
SMILES C1C(OC2C1OC(=O)C2)C=O
Canonical SMILES C1C(OC2C1OC(=O)C2)C=O
Synonyms D-xylo-Hepturonic acid, 2,5-anhydro-3,6-dideoxy-, gamma-lactone (9CI)
PubChem Compound 10888140
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator